

# The Pharmacodynamics and Systemic Absorption of Inhaled Nedocromil: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nedocromil**

Cat. No.: **B1678009**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Nedocromil** sodium is an anti-inflammatory agent utilized in the management of asthma.<sup>[1]</sup> Administered via inhalation, its therapeutic efficacy is predicated on local activity within the airways, with systemic absorption being a key consideration in its safety and pharmacokinetic profile. This technical guide provides a comprehensive overview of the pharmacodynamics and absorption of inhaled **nedocromil**, presenting quantitative data in structured tables, detailing experimental protocols from key studies, and visualizing core concepts through signaling pathway and experimental workflow diagrams.

## Pharmacodynamics: Mechanism of Action

**Nedocromil** exerts its anti-inflammatory effects through a multi-faceted mechanism primarily centered on the stabilization of various inflammatory cells.<sup>[1][2]</sup> It is not a bronchodilator, antihistamine, or corticosteroid.<sup>[3]</sup> Its action is prophylactic, aimed at preventing the cascade of inflammatory events that lead to asthma symptoms.<sup>[4]</sup>

The core pharmacodynamic properties of **nedocromil** include:

- Inhibition of Mediator Release: **Nedocromil** has been demonstrated to inhibit the in vitro activation of and mediator release from a variety of inflammatory cells implicated in asthma.

These include mast cells, eosinophils, neutrophils, macrophages, monocytes, and platelets.

[3][5][6] Specifically, it inhibits the release of inflammatory mediators such as histamine, prostaglandin D2 (PGD2), and leukotriene C4 (LTC4).[3][7]

- Modulation of Neuronal Pathways: Evidence suggests that **nedocromil**'s mechanism may also involve the inhibition of axon reflexes and the release of sensory neuropeptides like substance P, neurokinin A, and calcitonin gene-related peptide.[3][6] This contributes to the inhibition of bradykinin-induced bronchoconstriction.[3] The drug has been shown to be effective against bronchoconstriction induced by sulfur dioxide, a response thought to involve axon reflexes.[8]
- Inhibition of Chloride Ion Flux: **Nedocromil** has been shown to inhibit chloride ion flux in mast cells, epithelial cells, and neurons, which may be a mechanism by which it prevents responses like mast-cell degranulation and neuronal activation.[9]
- Inhibition of Inflammatory Responses: A single 4 mg dose of **nedocromil** taken before an antigen challenge can prevent both the early and late asthmatic responses.[8] It is also effective in inhibiting exercise-induced asthma and bronchoconstrictor responses to cold, dry air and nebulized distilled water.[8]

## Signaling Pathway of Nedocromil's Anti-Inflammatory Action

The following diagram illustrates the proposed signaling pathway for **nedocromil**'s inhibitory effects on inflammatory cells.

[Click to download full resolution via product page](#)

Nedocromil's inhibitory action on inflammatory cell activation and mediator release.

## Absorption of Inhaled Nedocromil

The systemic bioavailability of inhaled **nedocromil** is low, which is a desirable characteristic for a topically acting respiratory medication, as it minimizes the potential for systemic side effects. [5][10]

## Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **nedocromil** following different routes of administration.

Table 1: Pharmacokinetic Parameters of Inhaled **Nedocromil** in Healthy Adults

| Parameter                     | Single Dose (3.5 mg) | Multiple Dose (3.5 mg QID for 7 days) |
|-------------------------------|----------------------|---------------------------------------|
| Cmax (ng/mL)                  | 1.6                  | 2.8                                   |
| Tmax (minutes)                | ~28                  | 5 - 90                                |
| AUC (ng·hr/mL)                | 5.0                  | 5.6                                   |
| Terminal Half-life (hours)    | 3.3                  | 1.5                                   |
| Urinary Excretion (% of dose) | 3.4% (over 12 hours) | 12%                                   |
| Absolute Bioavailability      | 8%                   | 17%                                   |

Data sourced from Pfizer's  
Tilade® Inhaler prescribing  
information.[\[5\]](#)

Table 2: Pharmacokinetic Parameters of **Nedocromil** by Different Routes of Administration

| Route of Administration    | Dose                 | Bioavailability | Key Findings                                                                                                                  |
|----------------------------|----------------------|-----------------|-------------------------------------------------------------------------------------------------------------------------------|
| Intravenous                | 0.2 µg/kg for 30 min | 100%            | High clearance drug (10.2 +/- 1.3 ml min-1 kg-1). 81% of the dose is excreted in the urine.[11]                               |
| Oral                       | 1 mg/kg              | 2-3%            | Negligible contribution to plasma profile after inhalation.[11]                                                               |
| Inhaled (Single 4 mg dose) | Up to 6%             |                 | Plasma concentration rises rapidly, plateaus, and then falls monoexponentially with a half-life of approximately 2 hours.[11] |
| Ophthalmic (2% solution)   | Multiple doses       | < 4%            | Systemic absorption is low.[12]                                                                                               |

Table 3: Urinary Excretion of **Nedocromil** After Inhaled and Oral Administration in Healthy Volunteers

| Time Post-Dose | Mean Cumulative Excretion (µg) - Inhaled (8 mg) | Mean Cumulative Excretion (µg) - Oral (8 mg) |
|----------------|-------------------------------------------------|----------------------------------------------|
| 0.5 hours      | 41.0 (± 19.5)                                   | 2.1 (± 2.2)                                  |
| 1.0 hour       | 93.0 (± 39.1)                                   | 6.3 (± 4.7)                                  |
| 24 hours       | 319.9 (± 138.1)                                 | 74.4 (± 58.8)                                |

Data from a study determining the relative bioavailability of nedocromil to the lungs.[13]

## Factors Influencing Absorption

Physiological maneuvers can influence the absorption of inhaled **nedocromil**. A study in healthy subjects demonstrated that exercise and forced expiratory volume in one second (FEV1) maneuvers significantly increased plasma drug concentrations, likely due to an increase in lung volume.[14] Conversely, Valsalva maneuvers and hyperventilation did not significantly alter plasma concentrations.[14]

## Experimental Protocols

### Study of Physiological Maneuvers on Nedocromil Absorption

- Objective: To identify which component of an exercise challenge is responsible for the increased plasma concentration of **nedocromil**.[14]
- Subjects: Eight healthy volunteers.[14]
- Drug Administration: Inhalation of 1 ml of a 1% w/v **nedocromil** solution via a Wright nebuliser.[14]
- Experimental Design: A crossover study where each subject was dosed on six separate occasions, with at least a 3-day washout period. Between 15 and 23 minutes after dosing, one of the following maneuvers was performed:
  - Control (no maneuver)
  - Steady exercise for 8 minutes
  - A series of FEV1 measurements
  - Exercise plus FEV1 measurements
  - Three Valsalva maneuvers
  - Hyperventilation for 3 minutes[14]

- Sample Collection and Analysis: Blood samples were taken to measure plasma **nedocromil** concentrations. The analytical method was not specified in the abstract.[14]

## Pharmacokinetic Study in Healthy Volunteers and Asthmatic Patients

- Objective: To determine the plasma concentrations and urinary excretion of **nedocromil** sodium following single and multiple doses via different routes of administration.[11]
- Subjects: Six healthy volunteers and twelve asthmatic patients.[11]
- Drug Administration:
  - Oral: 1 mg/kg single dose in healthy volunteers.[11]
  - Intravenous: 0.2 µg/kg for 30 minutes in healthy volunteers.[11]
  - Inhaled: 4 mg single dose in healthy volunteers and asthmatic patients. Multiple doses of 4 mg four times daily were also administered.[11]
- Pharmacokinetic Modeling: The intravenous data were fitted to a two-compartment model. The inhalation data were fitted to a 'flip-flop' model with two absorption components.[11]

## Workflow for a Typical Nedocromil Pharmacokinetic Study

The following diagram outlines a typical workflow for a clinical study investigating the pharmacokinetics of inhaled **nedocromil**.



[Click to download full resolution via product page](#)

A generalized workflow for a clinical pharmacokinetic study of inhaled **nedocromil**.

## Metabolism and Excretion

**Nedocromil** is not metabolized in humans and is excreted unchanged.[\[3\]](#) Following intravenous administration, approximately 70% of the dose is eliminated in the urine and 30% in the feces. Protein binding in human plasma is approximately 89% over a concentration range of 0.5 to 50 µg/mL. Due to its low systemic absorption and lack of metabolism, there is negligible accumulation of the drug with multiple dosing.[\[11\]](#)

## Conclusion

Inhaled **nedocromil** sodium is an effective anti-inflammatory agent for the prophylactic treatment of asthma. Its pharmacodynamic profile is characterized by the inhibition of mediator release from a wide range of inflammatory cells and potential modulation of neurogenic pathways in the airways. The absorption of inhaled **nedocromil** is low, leading to a favorable safety profile with minimal systemic effects. The quantitative data and experimental protocols summarized in this guide provide a detailed understanding of the clinical pharmacology of this compound, which can inform further research and drug development efforts in the field of respiratory medicine.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nedocromil: a new agent for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nedocromil sodium. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nedocromil (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Nedocromil | C19H17NO7 | CID 50294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]
- 8. Clinical pharmacology of nedocromil sodium [pubmed.ncbi.nlm.nih.gov]
- 9. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General pharmacology, pharmacokinetics, and toxicology of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of nedocromil sodium, a new drug for the treatment of reversible obstructive airways disease, in human volunteers and patients with reversible obstructive airways disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nedocromil Ophthalmic Solution: Package Insert / Prescribing Info [drugs.com]
- 13. Determination of the relative bioavailability of nedocromil sodium to the lung following inhalation using urinary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of physiological manoeuvres on the absorption of inhaled nedocromil sodium - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacodynamics and Systemic Absorption of Inhaled Nedocromil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678009#pharmacodynamics-and-absorption-of-inhaled-nedocromil>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)